molecular formula C12H6ClF3N2O3 B1586414 2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine CAS No. 91618-22-3

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine

Cat. No.: B1586414
CAS No.: 91618-22-3
M. Wt: 318.63 g/mol
InChI Key: HYDDMDMPOBVPLO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine is a heterocyclic aromatic compound characterized by the presence of a pyridine ring substituted with a nitrophenoxy group, a chlorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine typically involves the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the pyridin-4-ol attacks the fluorine atom of the nitrobenzene, resulting in the formation of the nitrophenoxy-pyridine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow systems. Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety, and increased efficiency . The reaction conditions, including temperature, pressure, and reagent concentrations, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)-3,5-dichloropyridine
  • 2-(4-Nitrophenoxy)-4-methylpyridine
  • 2-(4-Nitrophenoxy)-2,6-dimethylpyridine

Uniqueness

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-chloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17-11(10)21-9-3-1-8(2-4-9)18(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDMDMPOBVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379674
Record name 2-(4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91618-22-3
Record name 2-(4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dichloro-5-trifluoromethylpyridine (2.16 g, 0.01M) and 4-nitrophenol (1.53 g, 0.011M) were mixed in methyl ethyl ketone (10 ml) containing anhydrous potassium carbonate (2.0 g) and heated at the reflux temperature for 10 hours. The cooled mixture was filtered to remove the solid matter and the filtrate concentrated by evaporation of the solvent under reduced pressure. The residue was triturated with diethyl ether and 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine collected as a buff coloured solid (0.75 g), m.p. 98°-100° C.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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